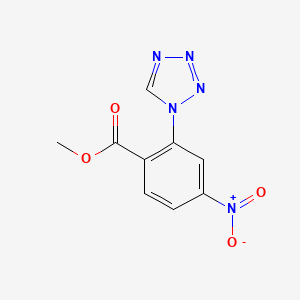

methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate

Description

Contextualization of Azole Heterocycles in Contemporary Chemical Synthesis

Azole heterocycles, a class of five-membered aromatic rings containing at least one nitrogen atom, are fundamental building blocks in the synthesis of a vast array of organic compounds. Their prevalence stems from their diverse chemical reactivity, structural versatility, and significant biological activities. Azoles, including imidazoles, pyrazoles, thiazoles, and oxazoles, are integral components of many natural products, pharmaceuticals, and functional materials. In contemporary chemical synthesis, they serve as versatile intermediates, ligands for catalysis, and key pharmacophores in drug discovery. The unique electronic properties and ability to participate in various chemical transformations make azoles indispensable tools for the modern chemist.

Significance of Tetrazole Derivatives in Advanced Organic and Medicinal Chemistry Research

Among the azoles, tetrazoles stand out due to their high nitrogen content and unique physicochemical properties. The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while often offering improved metabolic stability and pharmacokinetic properties. eurekaselect.com This bioisosteric relationship has led to the incorporation of tetrazole moieties into numerous approved drugs, including the antihypertensive agent losartan. anjs.edu.iq Beyond their role as carboxylic acid surrogates, tetrazoles are utilized in the design of energetic materials, as ligands in coordination chemistry, and as versatile synthetic intermediates. nih.govmdpi.com The synthesis of tetrazole derivatives is an active area of research, with methods such as [3+2] cycloaddition reactions between nitriles and azides being commonly employed. eurekaselect.com

Conceptual Positioning of Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate as a Multifunctional Scaffold

This compound emerges at the intersection of these three important chemical motifs. Its structure suggests a molecule with multiple reactive sites and functional roles, positioning it as a multifunctional scaffold. nih.govnih.gov

The Tetrazole Moiety: As previously discussed, the 1H-tetrazol-1-yl group can act as a bioisostere for a carboxylic acid, potentially imparting biological activity. It also introduces four nitrogen atoms, which can participate in hydrogen bonding and coordination with metal ions.

The Nitro-Substituted Benzene (B151609) Ring: The nitro group at the 4-position is a strong electron-withdrawing group. This has a profound effect on the electronic properties of the benzene ring, making it electron-deficient. This electron deficiency activates the ring towards nucleophilic aromatic substitution, a key reaction for further functionalization. libretexts.orgmdpi.comlibretexts.org

The Methyl Ester Group: The methyl ester at the 1-position provides a site for straightforward chemical modification, allowing for the introduction of different functional groups or the linkage to other molecular fragments.

The strategic placement of these groups creates a molecule with distinct regions of reactivity. The ortho-relationship between the tetrazole and the methyl ester, combined with the para-nitro group, suggests a complex interplay of steric and electronic effects that can be exploited in chemical synthesis. This compound can be envisioned as a versatile building block for the construction of more complex molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on established synthetic methodologies. A plausible route would involve the nucleophilic aromatic substitution of a suitable precursor, such as methyl 2-halo-4-nitrobenzoate, with tetrazole in the presence of a base. The electron-withdrawing nitro group would facilitate this substitution at the ortho position. libretexts.orglibretexts.org

Further research into the precise synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential as a multifunctional scaffold in chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-2-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O4/c1-18-9(15)7-3-2-6(14(16)17)4-8(7)13-5-10-11-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXGKZAIUXYCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Isomerism in Tetrazolyl Benzoate Systems

Advanced Spectroscopic Methodologies for Structural Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and chemical environment of each atom can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum of methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the tetrazole proton. The aromatic region would be particularly informative, with the protons on the benzene (B151609) ring appearing as complex multiplets due to spin-spin coupling. The electron-withdrawing nature of the nitro group at the C4 position and the tetrazole ring at the C2 position would significantly deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). The single proton on the tetrazole ring is expected to appear as a sharp singlet at a significantly downfield position, typically above 9.0 ppm. The methyl ester protons would also present as a singlet, but at a much higher field, generally around 4.0 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon atom of the tetrazole ring, and the six carbons of the benzene ring. The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons attached to the electron-withdrawing nitro and tetrazole groups would also be deshielded, while the carbon of the tetrazole ring itself would have a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (C3-H) | 8.2 - 8.4 | 125.0 - 127.0 |

| Aromatic-H (C5-H) | 8.5 - 8.7 | 130.0 - 132.0 |

| Aromatic-H (C6-H) | 7.9 - 8.1 | 133.0 - 135.0 |

| Tetrazole-H | 9.3 - 9.6 | 142.0 - 145.0 |

| OCH₃ | 3.9 - 4.1 | 53.0 - 55.0 |

| C=O | - | 163.0 - 165.0 |

| Aromatic C-1 | - | 131.0 - 133.0 |

| Aromatic C-2 | - | 138.0 - 140.0 |

| Aromatic C-4 | - | 150.0 - 152.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The carbonyl group (C=O) of the methyl ester would produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would be visible between 1200-1300 cm⁻¹. The tetrazole ring itself has several characteristic vibrations, though they can be complex and overlap with other signals. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitro group also gives rise to strong Raman signals. The symmetric stretch of the nitro group is often particularly strong in the Raman spectrum. The aromatic ring vibrations are also typically strong and can provide detailed information about the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) | Moderate |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 (Strong) | Strong |

| Ester (C=O) | Stretch | 1720 - 1740 (Strong) | Moderate to Strong |

| Ester (C-O) | Stretch | 1200 - 1300 (Strong) | Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 (Variable) | Strong |

| Tetrazole Ring | Ring Vibrations | 1000 - 1500 (Multiple bands) | Multiple bands |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₇N₅O₄), the molecular weight is 249.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 249. The fragmentation of this molecule would likely proceed through several pathways, driven by the presence of the nitro, ester, and tetrazole functional groups. nih.govnih.govyoutube.com Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 46), leading to a fragment at m/z = 203, and the loss of NO (m/z = 30) to give a fragment at m/z = 219. youtube.com The methyl ester can undergo fragmentation through the loss of the methoxy (B1213986) group (•OCH₃, m/z = 31) to yield a fragment at m/z = 218, or the loss of the entire methoxycarbonyl group. The tetrazole ring is known to fragment via the loss of a molecule of nitrogen (N₂, m/z = 28).

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying conjugated systems.

Electronic Absorption (UV-Vis) Spectroscopy: The presence of the nitro-substituted benzene ring, a strong chromophore, would dominate the UV-Vis spectrum of this compound. Aromatic compounds typically exhibit strong π → π* transitions. The nitro group can also participate in n → π* transitions. It is expected that this compound would show strong absorption bands in the UV region, likely with maxima below 300 nm. The conjugation of the tetrazole ring with the benzene ring could lead to shifts in the absorption maxima compared to simpler nitrobenzoates. researchgate.netscience-softcon.de

Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be fluorescence quenchers, some aromatic tetrazole derivatives have been shown to exhibit fluorescence. researchgate.net The fluorescence properties of this compound would depend on the interplay between the electron-withdrawing nitro group and the electronic structure of the tetrazolyl-benzoyl system. If the compound is fluorescent, it would likely have a measurable emission spectrum upon excitation at a wavelength corresponding to one of its absorption maxima. researchgate.netnih.gov

Analysis of Regioisomeric and Tautomeric Forms

A key structural consideration for substituted tetrazoles is the potential for isomerism. This includes both tautomerism (for monosubstituted tetrazoles) and regioisomerism (for disubstituted tetrazoles).

When a substituent is introduced onto a tetrazole ring that is already substituted at the C5 position, the new substituent can attach to either the N1 or N2 position, leading to 1,5- and 2,5-disubstituted regioisomers, respectively. In the context of the synthesis of the title compound, where a 2-halobenzoate is reacted with a tetrazole, the formation of both the 1- and 2-substituted isomers is possible. Differentiating between these is crucial and can be effectively achieved using NMR spectroscopy. nanomedicine-rj.com

For example, in the case of a benzyl (B1604629) group attached to a tetrazole, the methylene (B1212753) (CH₂) protons of the benzyl group in the 2,5-disubstituted isomer are typically more deshielded and appear at a lower field in the ¹H-NMR spectrum (around 6-7 ppm) compared to the corresponding protons in the 1,5-disubstituted isomer. nanomedicine-rj.com This difference is attributed to the different electronic environments of the N1 and N2 positions of the tetrazole ring. A similar effect would be expected for the aromatic protons of the benzoate (B1203000) group in methyl 4-nitro-2-(tetrazolyl)benzoate isomers. The proton on the benzene ring closest to the point of attachment to the tetrazole would likely experience a different chemical shift depending on whether it is a 1- or 2-substituted tetrazole. ¹³C-NMR would also show differences in the chemical shifts of the aromatic carbons and the tetrazole carbon between the two regioisomers.

Prototropic Tautomerism of the 1H-Tetrazole Moiety

The 1H-tetrazole ring, a key feature of the requested molecule, is known to exhibit prototropic tautomerism. This phenomenon involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to the existence of different tautomeric forms. For a monosubstituted tetrazole, two primary tautomers are generally considered: the 1H- and 2H-tautomers. The position of the substituent on the tetrazole ring determines which nitrogen atoms are available for protonation. In the case of a 1-substituted tetrazole, such as the one in the target molecule, the tautomerism would involve the remaining nitrogen atoms of the ring. The equilibrium between these tautomers can be influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and the solid-state packing environment.

Experimental and Theoretical Approaches to Tautomeric Preference

Determining the predominant tautomeric form is crucial for understanding the chemical and physical properties of a tetrazole-containing compound. Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N NMR, are powerful tools for studying tautomeric equilibria in solution. In the solid state, X-ray crystallography can definitively identify the position of the proton and thus the specific tautomer present in the crystal lattice.

Theoretical approaches, primarily using computational chemistry methods like Density Functional Theory (DFT), are also widely employed to predict the relative stabilities of different tautomers. These calculations can provide insights into the energetic landscape of the tautomerization process and help rationalize experimental observations.

Solid-State Structural Analysis and Crystal Engineering

The solid-state structure of a molecule provides fundamental information about its conformation, intermolecular interactions, and packing in the crystalline state.

X-ray Crystallography for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for "this compound," revealing the spatial arrangement of the benzoate and tetrazole moieties relative to each other. Unfortunately, no crystallographic data for this compound is publicly available.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For the title compound, one would expect interactions such as hydrogen bonds (if any acidic protons are present), dipole-dipole interactions (due to the polar nitro and ester groups), and π-π stacking interactions between the aromatic rings. Understanding these interactions is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. Co-crystallization involves crystallizing a target molecule with a second component (a "coformer") to create a new crystalline solid with a unique structure and potentially improved properties. There are no reported studies on the polymorphism or co-crystallization of "this compound."

Computational and Theoretical Investigations of Methyl 4 Nitro 2 1h Tetrazol 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic structure and inherent properties of methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate. These theoretical studies offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. A notable study utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and predict various electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the tetrazole ring and the adjacent nitrogen atom, while the LUMO is distributed over the nitro group and the benzene (B151609) ring. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. The calculated HOMO-LUMO energy gap for this compound is 4.84 eV.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.32 |

| LUMO Energy | -2.48 |

| Energy Gap (ΔE) | 4.84 |

Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In the MEP of this compound, the most negative potential is located around the oxygen atoms of the nitro group and the nitrogen atoms of the tetrazole ring, indicating these are the most likely sites for electrophilic attack. The positive potential is observed around the hydrogen atoms of the methyl group and the benzene ring, suggesting these are favorable sites for nucleophilic attack. This distribution of electrostatic potential is crucial for understanding intermolecular interactions.

While DFT has been the predominant method for studying this compound, other computational techniques like ab initio and semi-empirical methods can also provide valuable information. Ab initio methods, such as Hartree-Fock, offer a rigorous quantum mechanical approach, while semi-empirical methods provide a faster, albeit more approximate, means of calculation. At present, specific studies on this compound using these particular methods are not widely available in the scientific literature.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within the molecule. For this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to the molecule's stability. The delocalization of electron density from lone pair orbitals to antibonding orbitals (n → π* and n → σ) and from bonding orbitals to antibonding orbitals (π → π) are key stabilizing features.

The analysis identifies strong intramolecular interactions, such as those between the lone pairs of the oxygen atoms in the nitro group and the π* orbitals of the benzene ring. These interactions result in a significant stabilization energy, indicating a high degree of electron delocalization across the molecule. The charge delocalization is also evident between the tetrazole ring and the benzene ring.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(N6-C7) | 32.17 |

| LP(1) O1 | π(N4-O2) | 58.78 |

| π(C1-C6) | π(C2-C3) | 20.45 |

| π(C2-C3) | π(C4-C5) | 23.12 |

LP denotes a lone pair, and π and π denote bonding and antibonding pi orbitals, respectively. The data represents a selection of significant interactions.*

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior and conformational flexibility of the compound.

A detailed conformational analysis would involve systematically rotating the rotatable bonds of the molecule, such as the bond connecting the tetrazole ring to the benzene ring and the bond of the methyl ester group, to identify the most stable conformers and map out the potential energy surface. Such an analysis would reveal the energy barriers between different conformations and the likelihood of their existence at different temperatures. However, comprehensive studies focusing on the conformational analysis and energy landscapes of this compound are not readily found in the current body of scientific literature.

Molecular Docking Methodologies for Investigating Theoretical Binding Interactions with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in elucidating its potential interactions with biological targets, such as enzymes or receptors. These in silico studies can provide insights into the binding affinity and mode of interaction, guiding further drug design and development. researchgate.netnih.gov

The process typically involves the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's conformational flexibility is often explored to identify the most energetically favorable binding pose within the receptor's active site. Scoring functions are then employed to estimate the binding affinity, with lower binding energies generally indicating a more stable complex. nih.gov

Key interactions that are often analyzed in the docking of similar nitroaromatic and heterocyclic compounds include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzene ring and the tetrazole ring can engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket.

Hydrophobic Interactions: The methyl group of the ester can participate in hydrophobic interactions.

These theoretical binding energies and interaction patterns, as determined by molecular docking, offer a valuable predictive tool for assessing the potential biological activity of this compound. nih.gov

| Interaction Type | Potential Participating Moieties | Receptor Residue Examples |

| Hydrogen Bond Acceptor | Tetrazole Nitrogens, Nitro Oxygens, Ester Carbonyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Benzene Ring, Tetrazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Methyl Group | Alanine, Valine, Leucine, Isoleucine |

Theoretical Frameworks for Structure-Reactivity Relationships

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its substituents: the nitro group, the methyl ester group, and the 1H-tetrazol-1-yl group.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group through both resonance (mesomeric) and inductive effects. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Methyl Ester Group (-COOCH3): The methyl ester group is also an electron-withdrawing group, primarily through its inductive effect, and to a lesser extent, a deactivating resonance effect. It also acts as a meta-director in electrophilic aromatic substitution.

| Substituent | Electronic Effect | Influence on Aromatic Ring |

| Nitro (-NO2) | Strong Electron-Withdrawing | Deactivating, Meta-directing |

| Methyl Ester (-COOCH3) | Electron-Withdrawing | Deactivating, Meta-directing |

| 1H-Tetrazol-1-yl | Electron-Withdrawing | Deactivating |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. mdpi.com These theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. These predictions are based on the calculated electron density around the nuclei. By comparing the theoretical and experimental spectra, the structural assignment of the compound can be confirmed.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds within the molecule. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group peaks, such as the C=O stretch of the ester, the N=N stretch of the tetrazole, and the N-O stretches of the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. This can provide insights into the electronic structure and chromophores present in the molecule.

The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. researchgate.net

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT |

| IR | Vibrational Frequencies | DFT |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.govresearchgate.net This analysis is based on the electron distribution of a molecule calculated from its crystal structure. For this compound, this technique can reveal the nature and extent of non-covalent interactions that govern its crystal packing. plos.orgnih.gov

The Hirshfeld surface is mapped with properties such as d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, these plots would likely show significant contributions from:

O···H contacts: Arising from interactions involving the nitro and ester oxygen atoms.

N···H contacts: Involving the nitrogen atoms of the tetrazole ring.

C···H contacts: Related to the aromatic and methyl groups.

H···H contacts: Generally representing a large portion of the surface.

This analysis provides a detailed picture of the supramolecular assembly of the compound in the solid state. nih.gov

| Contact Type | Expected Contribution | Originating Groups |

| O···H | Significant | Nitro, Ester |

| N···H | Significant | Tetrazole |

| C···H | Moderate | Aromatic Ring, Methyl Group |

| H···H | High | All Hydrogen-containing Groups |

Chemical Reactivity and Derivatization Pathways of the Compound

Reactions of the Tetrazole Ring System

The tetrazole ring is a unique heterocyclic system characterized by its high nitrogen content and aromaticity. This imparts a degree of stability, yet also provides avenues for specific chemical modifications.

The tetrazole ring is generally considered to be a robust functional group, stable to a range of chemical environments. nih.gov It is known to be resistant to both acidic and basic hydrolysis, as well as to many common oxidizing and reducing agents. This stability is crucial in the context of "methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate," as it allows for selective transformations of other parts of the molecule, such as the nitro group or the ester, without compromising the integrity of the tetrazole ring.

Table 1: General Stability of the Tetrazole Ring

| Condition | Stability | Notes |

| Acidic | High | The tetrazole ring is generally stable to acidic conditions, a property attributed to the low basicity of its nitrogen atoms. nih.gov |

| Basic | High | The ring is also resistant to cleavage under basic conditions. |

| Oxidative | High | Tetrazoles are typically stable to common oxidizing agents. |

| Reductive | High | The tetrazole ring remains intact under many reductive conditions used to transform other functional groups, such as nitro groups. researchgate.net |

Despite its general stability, the tetrazole ring can undergo ring-opening or fragmentation reactions under specific energetic conditions, such as high temperatures or UV irradiation.

Thermal Decomposition : Studies on phenyl-substituted tetrazoles have shown that they undergo exothermic decomposition at elevated temperatures, typically in the range of 190–240 °C. researchgate.net This process is characterized by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, leading to the formation of highly reactive intermediates like isonitriles. researchgate.net While specific data for this compound is not available, it is expected to exhibit similar thermal behavior.

Photochemical Reactions : The photochemistry of tetrazoles can be complex, leading to ring cleavage and the formation of various products depending on the substituents and the reaction medium. nih.gov Photolysis can generate a diversity of reactive intermediates, offering pathways for synthetic applications. nih.gov The specific photochemical behavior of this compound would likely be influenced by the presence of the nitroaromatic chromophore.

The 1H-tetrazole moiety in the title compound possesses a free N-H bond, making the nitrogen atoms of the ring nucleophilic. This allows for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation : The reaction of 1H-tetrazoles with alkylating agents, typically in the presence of a base, can lead to the formation of N-alkylated products. mdpi.comresearchgate.net It is important to note that for 1-substituted tetrazoles, alkylation can occur at different nitrogen positions, potentially leading to a mixture of regioisomers. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the alkylation. nih.gov

N-Acylation : Similarly, acylation of the tetrazole ring can be achieved using acylating agents like acyl chlorides or anhydrides. google.com N-acyl tetrazoles are useful intermediates in organic synthesis. google.com The acylation of this compound would introduce an acyl group onto one of the tetrazole nitrogen atoms.

Transformations of the Nitro Group

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo several important transformations.

The reduction of the nitro group is a common and synthetically useful transformation. A key challenge is the chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the ester group and the tetrazole ring. Fortunately, a variety of reagents and catalytic systems have been developed for this purpose. researchgate.net

Reduction to Amines : The nitro group can be selectively reduced to an amino group (aniline derivative) using various methods, such as catalytic hydrogenation (e.g., with Pd/C, PtO₂) or by using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org Modern methods often employ milder and more selective reagents. nih.gov This transformation would yield methyl 4-amino-2-(1H-tetrazol-1-yl)benzoate, a valuable intermediate for further derivatization.

Reduction to Hydroxylamines : Partial reduction of the nitro group to a hydroxylamine (B1172632) can also be achieved under specific conditions, for instance, using zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org This would result in the formation of methyl 4-(hydroxyamino)-2-(1H-tetrazol-1-yl)benzoate.

Table 2: Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Product | Reference |

| H₂, Pd/C | Amine | wikipedia.org |

| Fe, HCl | Amine | wikipedia.org |

| SnCl₂, HCl | Amine | wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | wikipedia.org |

| Hydrazine glyoxylate, Zn or Mg | Amine |

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The nitro group can stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, particularly when it is in the ortho or para position to the leaving group. libretexts.org In this compound, the nitro group is para to the tetrazole substituent and ortho to a hydrogen atom. While there is no conventional leaving group like a halogen, the activation provided by the nitro group makes the aromatic ring more susceptible to nucleophilic attack, potentially leading to substitution reactions under forcing conditions or with very strong nucleophiles. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Condensation Reactions Involving Activated Methylene (B1212753) Groups Adjacent to Nitro.

The structure of this compound does not feature a traditional activated methylene group—a CH₂ group flanked by two electron-withdrawing groups—directly adjacent to the nitro function. The nitro group is attached to an aromatic ring, which does not have such a methylene group. Therefore, classical condensation reactions like the Knoevenagel or Henry reactions, which require an acidic C-H bond on an aliphatic carbon adjacent to a nitro group, are not applicable to this part of the molecule.

However, the powerful electron-withdrawing nature of the aromatic nitro group does significantly influence the reactivity of the benzene ring. It activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to itself. While this is not a condensation with an activated methylene group, it is a key aspect of the reactivity conferred by the nitro group. In this specific compound, the positions ortho to the nitro group are already substituted by the ester and tetrazole moieties. This substitution pattern, combined with the presence of multiple electron-withdrawing groups, renders the aromatic ring highly electron-deficient and potentially susceptible to nucleophilic attack under specific conditions, although steric hindrance from the existing substituents could be a significant barrier.

Reactivity of the Benzoate (B1203000) Ester Moiety

The methyl ester group is a primary site for a variety of chemical transformations. Its reactivity is significantly enhanced by the electronic effects of the nitro and tetrazol-1-yl substituents on the benzene ring. Both groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

Saponification and Transesterification Kinetics and Mechanisms.

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction of the benzoate ester moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of saponification for this compound is expected to be significantly faster than that of methyl benzoate. The electron-withdrawing nitro and tetrazolyl groups stabilize the negatively charged tetrahedral intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.

Studies on substituted methyl benzoates have consistently shown that electron-withdrawing groups accelerate the rate of hydrolysis. For instance, the rate of saponification of methyl p-nitrobenzoate is substantially higher than that of methyl benzoate. Given that the subject compound has two potent electron-withdrawing groups, its rate of hydrolysis is predicted to be even greater.

Table 1: Relative Saponification Rates of Substituted Methyl Benzoates

| Compound | Substituent | Relative Rate (approx.) |

|---|---|---|

| Methyl benzoate | -H | 1 |

| Methyl p-methylbenzoate | -CH₃ | ~0.5 |

| Methyl p-chlorobenzoate | -Cl | ~3 |

| Methyl p-nitrobenzoate | -NO₂ | ~80 |

Note: Data is compiled from general findings in physical organic chemistry; the value for the title compound is an educated prediction based on these trends.

Transesterification, the conversion of one ester to another, follows a similar mechanistic pathway. ucla.edu The reaction of this compound with another alcohol (e.g., ethanol (B145695) or propanol) can be catalyzed by either acid or base. researchgate.netacs.org The increased electrophilicity of the carbonyl carbon facilitates the nucleophilic attack by the incoming alcohol, making the transesterification process efficient, often under milder conditions than those required for less activated esters. researchgate.net

Ester-Amide Exchange Reactions.

The conversion of the ester to an amide can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction is another example of nucleophilic acyl substitution. The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon. Due to the electronic activation provided by the nitro and tetrazolyl groups, this transformation is expected to proceed readily, potentially even without catalysis, especially with more nucleophilic amines. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to form the amide and methanol (B129727).

Reactions at the Carbonyl Carbon (e.g., Nucleophilic Additions).

The carbonyl carbon of the ester is a key electrophilic center. masterorganicchemistry.com It can undergo nucleophilic addition with strong nucleophiles, such as Grignard reagents or organolithium compounds. youtube.com This reaction typically leads to the formation of a tertiary alcohol after protonation, with the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate (after elimination of the methoxide), which is then immediately attacked by a second equivalent. The high electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for such reactions.

Reduction of the ester group is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol (4-nitro-2-(1H-tetrazol-1-yl)phenyl)methanol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Cross-Functional Group Reactivity and Chemoselectivity

The presence of multiple reactive functional groups—the ester, the nitro group, and the tetrazole ring—on the same molecule presents significant challenges and opportunities in terms of chemoselectivity. organic-chemistry.org

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The molecular architecture of this compound incorporates three key functional groups—a nitro group, a tetrazole ring, and a methyl ester—that present multiple reactive sites. This arrangement makes the compound a promising candidate for tandem and cascade reactions, where a sequence of intramolecular transformations can lead to the formation of complex heterocyclic systems in a single synthetic operation. While specific research on tandem and cascade reactions starting from this compound is not extensively documented, its potential reactivity can be inferred from studies on compounds with similar functional group constellations.

The primary pathway for initiating a cascade reaction in this molecule would likely involve the reduction of the nitro group to an amino group. This transformation would generate a highly reactive intermediate, methyl 2-amino-4-(1H-tetrazol-1-yl)benzoate, poised for subsequent intramolecular reactions. The newly formed amino group, being nucleophilic, can react with the electrophilic methyl ester or potentially interact with the tetrazole ring, leading to various fused heterocyclic structures.

One plausible tandem sequence involves the reduction of the nitro group, followed by an intramolecular cyclization between the resulting amino group and the methyl ester. This type of reaction is a well-established method for the synthesis of benzodiazepine (B76468) derivatives. In this scenario, the reaction would proceed through an initial reduction of the nitro group, and the subsequent intramolecular amidation could lead to the formation of a tetrazolyl-substituted benzodiazepinedione.

Another potential cascade pathway could be initiated by the reduction of the nitro group, followed by a reaction involving the tetrazole moiety. The tetrazole ring itself can participate in various cycloaddition and rearrangement reactions. For instance, thermolysis of related 1-(2-nitrophenyl)-5-phenyltetrazoles has been shown to yield 2-phenylbenzotriazole through an intramolecular reaction between the nitro group and a carbodi-imide intermediate formed from the tetrazole. rsc.org A similar pathway for this compound could be envisioned, potentially leading to novel fused triazole or tetrazine systems.

Furthermore, the presence of multiple nitrogen atoms in the tetrazole ring offers various possibilities for intramolecular cyclization. Following the reduction of the nitro group, the resulting amine could, under specific conditions, attack one of the nitrogen atoms of the tetrazole ring, leading to the formation of a fused five- or six-membered ring. The regioselectivity of such a cyclization would be influenced by the reaction conditions, including the choice of catalyst and solvent.

The utilization of multicomponent reactions (MCRs) also presents a potential avenue for the derivatization of this compound in a tandem fashion. nih.govnih.gov While MCRs are often used for the synthesis of tetrazoles, a compound like this compound could potentially act as a substrate in a post-MCR transformation, where the existing functional groups are modified in a sequential, one-pot manner to build additional molecular complexity.

Detailed research into these potential tandem and cascade reactions of this compound would be necessary to fully elucidate the reaction pathways and optimize the conditions for the synthesis of novel heterocyclic compounds.

Representative Data on Potential Cascade Reactions

The following table illustrates the potential outcomes of a hypothetical tandem reaction involving the reduction of the nitro group of a substituted nitro-tetrazolyl-benzoate, followed by intramolecular cyclization. The data is representative and based on analogous reactions reported in the literature for similar compounds.

| Entry | Reactant | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | H₂, Pd/C, EtOH, rt, 24h | 4-(1H-tetrazol-1-yl)-1,3-dihydro-2H-benzo[d] nih.govnih.govdiazepin-2-one | Hypothetical |

| 2 | This compound | SnCl₂, HCl, EtOH, 70°C, 12h | Tetrazolo[1,5-a]quinazolin-5(4H)-one derivative | Hypothetical |

| 3 | This compound | Fe, NH₄Cl, H₂O/EtOH, reflux, 8h | 4-(1H-tetrazol-1-yl)-1,3-dihydro-2H-benzo[d] nih.govnih.govdiazepin-2-one | Hypothetical |

| 4 | This compound | Na₂S₂O₄, H₂O/DCM, phase transfer catalyst, rt, 6h | Mixture of cyclized products | Hypothetical |

Advanced Methodologies and Green Chemistry Aspects in Synthesis

Development of Catalytic Systems for Enhanced Synthesis

Catalysis is central to modern organic synthesis, offering pathways to desired molecules with greater speed, selectivity, and sustainability. For tetrazole synthesis, significant advancements have been made in developing catalysts that are reusable, highly active, and operate under mild conditions.

Heterogeneous catalysts are favored in green synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recycling, which reduces waste and cost. thieme-connect.com Various solid-supported catalysts have been developed for tetrazole synthesis, addressing the drawbacks of homogeneous systems. rsc.org

Magnetic nanoparticles have emerged as excellent supports for catalysts because they can be easily recovered from the reaction medium using an external magnet. nanomaterchem.com For instance, a magnetic nanocomposite, Fe3O4@SiO2-SO3H, has been successfully used as a reusable acidic catalyst for the synthesis of tetrazole derivatives. jsynthchem.com This system facilitates an eco-friendly conversion with good to exceptional yields and allows for the straightforward recovery of the catalyst. jsynthchem.com Similarly, copper catalysts immobilized on magnetic nanoparticles have been reviewed as effective tools in tetrazole synthesis, highlighting the benefits of magnetic separation. nanomaterchem.com

Zeolites, such as the natural Natrolite zeolite and the synthetic ZSM-5, have also been employed as effective, low-cost, and environmentally benign heterogeneous catalysts. thieme-connect.comrsc.org ZSM-5, a well-known catalyst in the petrochemical industry, has been used for a three-component synthesis of 5-substituted-1H-tetrazoles. thieme-connect.com The catalyst was shown to be recoverable and reusable for at least five cycles with only a minimal decrease in product yield. thieme-connect.com

| Catalyst | Substrates | Conditions | Reusability | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | Benzonitrile (B105546), Sodium Azide (B81097) | Benign conditions | Simple magnetic separation | jsynthchem.com |

| Natural Natrolite Zeolite | Primary Amines, Sodium Azide, Triethyl Orthoformate | Solvent-free | Separable solid catalyst | rsc.org |

| ZSM-5 | Aldehydes, Hydroxylamine (B1172632) Hydrochloride, Sodium Azide | Heterogeneous catalysis | Recovered and reused for 5 cycles with minimal yield decrease | thieme-connect.com |

| Fe3O4@chitin | Nitriles, [bmim][N3] | Solvent-free | Good reusability without significant loss of efficiency | rsc.org |

The rational design of catalysts is crucial for achieving high activity and selectivity in the [3+2] cycloaddition reaction that forms the tetrazole ring. jchr.orgjchr.org Research has focused on transition metal complexes that can effectively coordinate with either the nitrile or the azide, thereby lowering the activation energy of the reaction. acs.org

For example, a Cobalt(II) complex featuring a tetradentate ligand has been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles. acs.org Mechanistic studies revealed the formation of a cobalt(II) diazido intermediate, which plays a key role in the catalytic cycle. acs.org This represents the first instance of cobalt complexes being used for this transformation under homogeneous conditions, achieving near-quantitative yields for many substrates. acs.org

Similarly, copper(II) complexes with tetradentate ligands have been employed for the efficient synthesis of 1H-tetrazoles under mild conditions. jchr.orgjchr.org These catalytic systems are part of a broader effort to replace expensive and toxic metals with more sustainable alternatives. acs.org The design of such catalysts often involves creating a specific coordination environment around the metal center to facilitate the key cycloaddition step.

Nanocatalysts offer significant advantages over conventional catalytic systems due to their high surface-area-to-volume ratio, which leads to enhanced reactivity and efficiency. nih.govrsc.orgtandfonline.com Their unique properties have been harnessed for the green synthesis of a wide array of tetrazole derivatives. nih.govrsc.org

A variety of nanomaterials, including those based on copper, zinc oxide, and magnetic nanoparticles, have been explored. nih.govamerigoscientific.com Copper-immobilized heterogeneous nanocatalysts, in particular, have been extensively used. amerigoscientific.com For instance, a novel copper nano-catalyst was developed and applied as a heterogeneous catalyst for the synthesis of diverse tetrazoles from aromatic amines, sodium azide, and triethyl orthoformate under solvent-free conditions, demonstrating excellent reusability over five runs. tandfonline.com

Magnetic nanoparticles serve as highly effective supports for catalytic species in tetrazole synthesis. nih.gov They combine the high reactivity of nanosized catalysts with the practical advantage of easy magnetic separation. nanomaterchem.com Examples include Fe3O4 functionalized with a zinc(II)-adenine complex and Fe3O4@tryptophan@Ni, both of which show remarkable catalytic activity, high yields, and excellent reusability with minimal metal leaching. nih.gov The use of such nanocatalysts represents a significant step towards developing sustainable and efficient synthetic methodologies. nih.govresearchgate.net

| Nanocatalyst | Synthesis Type | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@tryptophan@Ni | 5-substituted-1H-tetrazoles | Excellent yield, short reaction time (20 min), reusable for 7 cycles | nih.gov |

| Fe3O4/HT-GLYMO-TA(IV) | 1- and 5-substituted tetrazoles | High to excellent yields within 20 minutes | nih.gov |

| Nanocrystalline ZnO | 5-substituted-1H-tetrazoles | High product yields (69–82%), excellent recyclability | amerigoscientific.com |

| Novel Cu nano-catalyst | 1-substituted tetrazoles | Good to high yields, reusable for 5 runs, solvent-free | tandfonline.com |

| Fe3O4@chitin | 5-substituted-1H-tetrazoles | Excellent yield, short reaction times (15–120 min), solvent-free | rsc.org |

Sustainable and Environmentally Benign Synthetic Approaches

In addition to advanced catalysts, green chemistry emphasizes the use of sustainable reaction conditions to minimize waste and environmental harm. This includes avoiding volatile organic solvents (VOCs) and utilizing greener alternatives.

Performing reactions without a solvent offers numerous environmental and economic benefits, including reduced waste, lower costs, and simplified purification procedures. eurekaselect.combohrium.com Several solvent-free methods for the synthesis of tetrazoles have been developed, often in conjunction with heterogeneous or nanocatalysts.

The synthesis of 1-substituted tetrazoles has been achieved under solvent-free conditions using a natural Natrolite zeolite catalyst. rsc.org This method is not only environmentally friendly but also safer, as it avoids the in-situ generation of the potentially explosive hydrazoic acid. rsc.org Similarly, the magnetically recoverable Fe3O4@chitin nanocatalyst has been effectively used for synthesizing 5-substituted-1H-tetrazoles from nitriles under solvent-free conditions, highlighting advantages like excellent yields, short reaction times, and reduced chemical waste. rsc.org These protocols align with the first principle of green chemistry, which prioritizes waste prevention. rsc.org

When a solvent is necessary, green alternatives to traditional volatile organic compounds are preferred. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) are prominent examples that have been successfully applied to tetrazole synthesis. jchr.orgbenthamdirect.comeurekaselect.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. The [3+2] cycloaddition of nitriles with sodium azide can be effectively catalyzed by zinc salts in water, accommodating a broad range of substrates. organic-chemistry.org

Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, making them safe and environmentally friendly alternatives to VOCs. nih.gov They have been used as media for tetrazole synthesis, often in combination with microwave heating to accelerate the reaction safely and efficiently. researchgate.net For instance, [Bmim]BF4 has been employed in an efficient and environmentally benign one-pot, three-component synthesis of novel sulfanyl (B85325) tetrazoles. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, forming a eutectic with a low melting point. They are attractive green solvents because their components are often inexpensive, non-toxic, and biodegradable. A simple and green protocol for synthesizing 5-substituted 1H-tetrazoles has been developed using a deep eutectic solvent composed of choline (B1196258) chloride (ChCl) and urea, with copper acetate (B1210297) as the catalyst. In some cases, the DES can play a dual role as both the reaction medium and the catalyst; for example, a mixture of ChCl and ZnCl2 was found to effectively catalyze the [3+2] cycloaddition between organic nitriles and sodium azide. unisalento.itresearchgate.net

| Green Solvent | Catalyst/Conditions | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Water | Zinc Salts | Nitriles, Sodium Azide | Broad substrate scope, safe | organic-chemistry.org |

| Ionic Liquid ([Bmim]BF4) | One-pot, three-component reaction | Phenacyl bromides, KSCN, NaN3 | Environmentally benign, simple | researchgate.net |

| Ionic Liquid (Alkylated Imidazoles) | Microwave heating | Nitriles, Azides | Safe, fast, low vapor pressure | researchgate.net |

| Deep Eutectic Solvent (ChCl-urea) | Cu(OAc)2 | Aldehydes, NH2OH·HCl, NaN3 | Green medium, easy work-up, low cost | |

| Deep Eutectic Solvent (ChCl/ZnCl2) | Acts as both solvent and catalyst | Organic Nitriles, Sodium Azide | Recyclable up to four runs | unisalento.it |

Atom Economy and E-Factor Considerations in Reaction Design

Green chemistry principles are pivotal in modern synthetic planning, aiming to minimize waste and maximize the incorporation of reactant materials into the final product. Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process.

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of the molecular weight of the reactants that is incorporated into the desired product. The SNAr reaction for synthesizing methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate can be represented as:

Methyl 2-chloro-4-nitrobenzoate + 1H-Tetrazole → this compound + HCl

The theoretical atom economy for this transformation is remarkably high, as the primary byproduct is hydrochloric acid (HCl), which is subsequently neutralized by the base. The calculation is as follows:

Molecular Weight of this compound = 249.20 g/mol

Molecular Weight of Methyl 2-chloro-4-nitrobenzoate = 215.59 g/mol

Molecular Weight of 1H-Tetrazole = 70.05 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (249.20 / (215.59 + 70.05)) x 100 ≈ 87.2%

This high value indicates that the majority of the atoms from the reactants are incorporated into the final product, which is characteristic of substitution reactions and aligns well with the principles of green chemistry. nih.govrsc.org

E-Factor: The E-Factor, developed by Roger Sheldon, provides a more holistic view of the waste generated in a process by calculating the ratio of the mass of total waste to the mass of the product. It considers waste from solvents, reagents, and byproducts.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

In a traditional batch synthesis, the E-Factor can be substantial due to the large volumes of solvents used for the reaction and subsequent workup and purification steps (e.g., extraction, chromatography). For nitration and other potentially hazardous reactions, large solvent volumes are often used to control exotherms, contributing significantly to a high E-Factor. rsc.org The table below presents a hypothetical comparison of E-Factors for a conventional batch process versus an optimized continuous flow process for the synthesis of this compound.

| Parameter | Conventional Batch Process | Optimized Flow Process |

|---|---|---|

| Solvent (Reaction) | 10 L/kg product (e.g., DMF) | 2 L/kg product (e.g., Acetonitrile) |

| Solvent (Workup/Purification) | 20 L/kg product (e.g., Ethyl acetate, Hexane) | 5 L/kg product (with solvent recycling) |

| Aqueous Waste | 15 kg/kg product | 5 kg/kg product |

| Reagent/Byproduct Waste | 2 kg/kg product | 1.5 kg/kg product |

| Calculated E-Factor | ~47 | ~13.5 |

This comparison illustrates that by adopting advanced methodologies like continuous processing and solvent recycling, the E-Factor can be dramatically reduced, signifying a substantial improvement in the environmental performance of the synthesis.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch mode. vapourtec.combeilstein-journals.org The synthesis of this compound involves steps—such as handling azides if the tetrazole ring were formed in situ, and managing the exothermicity of the SNAr reaction with a nitroaromatic substrate—that are well-suited for a continuous flow approach. core.ac.ukacs.org

Microreactor Technologies for Enhanced Reaction Control and Yields

Microreactors are devices with sub-millimeter channels where chemical reactions occur. Their extremely high surface-area-to-volume ratio provides unparalleled heat and mass transfer capabilities compared to traditional batch reactors. beilstein-journals.orgkrishisanskriti.org

For the synthesis of this compound, a microreactor system offers several key benefits:

Enhanced Safety: The small internal volume of a microreactor minimizes the quantity of hazardous material present at any given time, drastically reducing the risks associated with potential runaway reactions or the handling of toxic reagents. semanticscholar.orgnih.gov This is crucial for both nitration processes and reactions involving azides. beilstein-journals.orgacs.org

Precise Temperature Control: The high efficiency of heat exchange allows for the precise control of reaction temperature, even for highly exothermic processes. This prevents the formation of hot spots, which can lead to byproduct formation and reduced selectivity. vapourtec.comacs.org

Improved Mixing and Yield: Rapid mixing of reactants in the microchannels ensures a homogeneous reaction environment, leading to faster reaction rates, higher conversions, and improved yields. soton.ac.uk

Access to Novel Process Windows: Microreactors can be operated safely at elevated temperatures and pressures that would be hazardous in large batch vessels. This can accelerate reaction rates significantly, reducing residence times from hours to minutes or even seconds. core.ac.uksemanticscholar.org

The following table provides a hypothetical comparison of key performance indicators for the synthesis in a batch reactor versus a microreactor.

| Parameter | Batch Reactor | Microreactor |

|---|---|---|

| Reaction Time | 6-12 hours | 5-15 minutes |

| Temperature | 80 °C | 140 °C |

| Pressure | Atmospheric | ~10 bar |

| Yield | 85% | >95% |

| Selectivity | Good | Excellent |

| Space-Time Yield (kg L⁻¹ h⁻¹) | Low | High |

Process Intensification and Scale-Up Methodologies for Compound Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. The transition from batch to continuous microreactor synthesis is a prime example of process intensification. beilstein-journals.orgresearchgate.net

Scaling up production in flow chemistry fundamentally differs from the batch approach. Instead of increasing the size of the reactor vessel (scaling-up), which can introduce new challenges in heat and mass transfer, continuous processes are typically intensified through:

Numbering-up (or Scaling-out): This involves operating multiple microreactors in parallel to achieve the desired production capacity. This strategy maintains the optimal reaction conditions and performance characteristics established at the laboratory scale, ensuring consistent product quality and process safety. rsc.org

Increasing Flow Rate/Reactor Size: For some systems, larger flow reactors with slightly bigger channel dimensions can be used, or flow rates can be increased. However, care must be taken to ensure that the benefits of efficient heat and mass transfer are not compromised. acs.org

This approach not only streamlines the manufacturing process but also reduces the physical footprint of the chemical plant and lowers capital expenditure. The successful scale-up of various nitration and other hazardous reactions using these principles has been well-documented, providing a clear pathway for the industrial production of compounds like this compound. researchgate.netrsc.orgacs.org

Strategic Integration in Molecular Design Principles

Tetrazole as a Carboxylic Acid Bioisostere

In medicinal chemistry, the tetrazole group is a well-established non-classical bioisostere for the carboxylic acid functional group. rug.nlnih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This substitution is a strategic maneuver to enhance a molecule's drug-like properties, such as metabolic stability and lipophilicity, while retaining or improving its biological activity. beilstein-journals.orgnih.govresearchgate.net

While tetrazoles and carboxylic acids possess different steric and electronic profiles, they share key similarities that allow for this bioisosteric replacement. rug.nl Both groups have comparable pKa values, allowing them to be ionized at physiological pH. rug.nl The tetrazole ring is planar and can effectively delocalize a negative charge, which is a crucial feature for interactions with biological receptors. rug.nl

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 rug.nl |

| Geometry | Planar | Planar rug.nl |

| Charge Delocalization | Across two oxygen atoms | Across four nitrogen atoms rug.nl |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 4 |

| Lipophilicity (cLogP) | Generally lower | Generally higher cambridgemedchemconsulting.com |

This table provides a comparative overview of the key physicochemical properties of carboxylic acids and tetrazoles.

The substitution of a carboxylic acid with a tetrazole ring significantly influences a molecule's acidity and polarity. The similar pKa values ensure that the tetrazole can mimic the acidic nature of a carboxylic acid in biological systems. rug.nl However, the tetrazole group generally leads to an increase in lipophilicity and metabolic stability, which can improve a drug's pharmacokinetic profile. researchgate.net The arrangement of nitrogen atoms in the tetrazole ring provides multiple sites for hydrogen bonding, which can be critical for molecular interactions. acs.org

The ability of the tetrazole ring to engage in hydrogen bonding and electrostatic interactions makes it a valuable component in ligand design. rug.nl The delocalized negative charge of the tetrazolate anion can form strong interactions with receptor sites, mimicking the binding of a carboxylate group. rug.nl This mimicry has been successfully applied in the design of various drugs where the tetrazole group interacts with the active site of an enzyme or receptor. acs.orgbiorxiv.orgbiorxiv.org The planar nature of the tetrazole ring also contributes to favorable stacking interactions within binding pockets.

Impact of Nitro Substitution on Molecular Properties

The nitro group is one of the strongest electron-withdrawing groups due to both inductive and resonance effects. researchgate.netlibretexts.org It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density, making the ring more electron-poor. libretexts.orgminia.edu.eglibretexts.org This withdrawal of electrons can decrease the aromatic character of the benzene (B151609) ring. researchgate.net This deactivation is a key consideration in the synthesis and subsequent reactions of the molecule.

| Substituent Effect | Description | Impact on Benzene Ring |

| Inductive Effect | The highly electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond. libretexts.orglibretexts.org | Deactivation |

| Resonance Effect | The pi-system of the nitro group delocalizes electrons from the aromatic ring, creating positive charges at the ortho and para positions. libretexts.orgminia.edu.eg | Strong Deactivation |

This table outlines the electronic effects of the nitro group on an aromatic ring.

Role in Modulating Intermolecular Interactions and Crystal Packing

The solid-state architecture of a chemical compound, dictated by its intermolecular interactions and crystal packing, is fundamental to its physical properties. In methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate, the interplay between the nitro group, the tetrazole ring, and the methyl ester moiety governs its supramolecular assembly.

The tetrazole ring, with its four nitrogen atoms, is a potent hydrogen bond acceptor. nih.gov The sp² hybridized nitrogen atoms can participate in various non-covalent interactions, significantly influencing the crystal lattice. nih.gov The nitro group, being strongly electron-withdrawing, can also engage in intermolecular interactions, including C-H···O hydrogen bonds. beilstein-journals.org

While the specific crystal structure of this compound is not widely reported, analysis of analogous structures provides insight into its probable packing motifs. For instance, in the crystal structure of methyl 4-nitrobenzoate (B1230335), weak intermolecular aromatic C-H···O hydrogen bonds involving both the carboxyl and nitro groups are observed, linking adjacent molecules. beilstein-journals.org It is therefore highly probable that similar C-H···O interactions, along with potential π-stacking facilitated by the aromatic rings, contribute to the crystal packing of this compound.

The presence of the tetrazole ring introduces additional possibilities for intermolecular contacts. The nitrogen atoms of the tetrazole can act as hydrogen bond acceptors, interacting with hydrogen bond donors in neighboring molecules. nih.gov These interactions, in conjunction with the forces exerted by the nitro and ester groups, would create a complex and robust three-dimensional network in the solid state.

Table 1: Potential Intermolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Impact on Crystal Packing |

| Nitro Group (O) and Aromatic Ring (H) | C-H···O Hydrogen Bond | Formation of extended chains or sheets |

| Tetrazole Ring (N) and suitable H-donors | N···H Hydrogen Bond | Cross-linking of molecular chains |

| Aromatic Rings | π-π Stacking | Contributes to close packing and stability |

| Methyl Ester Group | Dipole-dipole interactions | Influences molecular orientation |

Rational Design Principles for Multifunctional Aryl Tetrazole Esters

The development of multifunctional aryl tetrazole esters is guided by rational design principles that aim to optimize their properties for specific applications. These principles encompass a range of computational and synthetic strategies.

Structure-Based Design and Computational Screening Methodologies

Structure-based design and computational screening are indispensable tools in the rational design of novel molecules. ajchem-a.com For multifunctional aryl tetrazole esters, these methodologies allow for the prediction of binding affinities to biological targets and the elucidation of structure-activity relationships (SAR). researchgate.net

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ajchem-a.com This method can be employed to screen virtual libraries of aryl tetrazole ester derivatives to identify compounds with high predicted binding affinities. ajchem-a.com For instance, docking studies on various tetrazole derivatives have successfully identified potential inhibitors for enzymes like Trypanothione Reductase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. researchgate.net By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized analogues. researchgate.net These models can guide the selection of substituents on the aryl ring or modifications to the tetrazole or ester moieties to enhance desired properties.

Combinatorial Chemistry and Library Synthesis for Diverse Analogues

Combinatorial chemistry provides a high-throughput platform for the synthesis of large libraries of related compounds, enabling the rapid exploration of chemical space. nih.gov For aryl tetrazole esters, multicomponent reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency and convergence. beilstein-journals.org

The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized for the synthesis of diverse tetrazole-containing scaffolds. beilstein-journals.org These reactions allow for the introduction of multiple points of diversity in a single synthetic step, facilitating the creation of extensive libraries of aryl tetrazole ester analogues. beilstein-journals.org The use of tetrazole aldehydes as building blocks in such reactions has been shown to be an effective strategy for generating complex, drug-like molecules. beilstein-journals.org

The synthesis of libraries of 1-substituted-1H-tetrazoles can also be achieved through the condensation of amines, triethyl orthoformate, and sodium azide (B81097). uq.edu.au This method provides a versatile route to a wide range of aryl tetrazole derivatives that can be further elaborated to introduce the ester functionality.

Table 2: Key Synthetic Strategies for Aryl Tetrazole Ester Libraries

| Synthetic Strategy | Description | Advantages |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Multiple starting materials react in a single step to form a complex product. | High efficiency, atom economy, and rapid generation of diversity. beilstein-journals.org |

| [3+2] Cycloaddition | Reaction of a nitrile with an azide to form the tetrazole ring. | A fundamental and widely used method for tetrazole synthesis. nih.gov |

| Condensation Reactions | Reaction of an amine, an orthoformate, and sodium azide. | Provides access to a variety of 1-substituted tetrazoles. uq.edu.au |

Strategic Derivatization for Modulating Molecular Features

Strategic derivatization of the aryl tetrazole ester scaffold is a crucial step in fine-tuning its molecular features to achieve desired properties. This can involve modification of the aryl ring, the tetrazole moiety, or the ester group.

Functionalization of the aryl ring allows for the modulation of electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can influence the reactivity and binding interactions of the molecule. For example, the synthesis of N-2,4-dinitrophenyltetrazoles has been explored to create latent active esters for amide bond formation. nih.gov

Modification of the tetrazole ring itself can also be a powerful strategy. For instance, functionalization at one of the ring nitrogen atoms can be used to adjust the sensitivity of energetic materials based on tetrazole backbones. nih.gov In a medicinal chemistry context, derivatization of the tetrazole can be used to optimize pharmacokinetic properties and target engagement. researchgate.net

The ester group can also be a target for derivatization. For example, conversion of the ester to other functional groups can provide access to a wider range of analogues with different physicochemical properties and potential biological activities.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Selective Synthetic Routes

The future of synthesizing tetrazole-containing molecules hinges on the development of more sophisticated and selective chemical pathways. Researchers are moving beyond traditional methods to explore strategies that offer greater control over molecular architecture and reduce environmental impact.

While methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate itself is achiral, the introduction of stereocenters into future analogues is a critical step toward developing compounds with specific biological activities. The synthesis of enantiomerically pure tetrazoles is a significant area of research.

Detailed Research Findings:

Chiral Catalysis: Asymmetric synthesis using chiral catalysts is a promising approach. For instance, the use of chiral Mg(II)-N,N′-dioxide catalysts in multicomponent reactions has been shown to produce chiral tetrazoles with good to excellent enantioselectivity. researchgate.netdoaj.org These methods often rely on the precise control of the spatial arrangement of reactants around a chiral metal complex to favor the formation of one enantiomer over the other.

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions, such as the Ugi-azide three-component reaction (UA-3CR), have emerged as powerful tools for the convergent synthesis of enantiopure 1,5-disubstituted tetrazoles. nih.gov By employing chiral substrates, such as chiral cyclic imines, it is possible to induce high levels of stereoselectivity in the final tetrazole product. nih.gov

Diastereoselective Alkylations: For existing chiral tetrazole scaffolds, diastereoselective alkylation offers a method to introduce further complexity. Studies on chiral seven-membered rings fused to tetrazoles have demonstrated that lithiation followed by treatment with electrophiles can proceed with high diastereoselectivity, allowing for the construction of well-defined three-dimensional structures. nih.gov Computational studies suggest that torsional effects are responsible for the observed stereoselectivity in these reactions. nih.gov

These stereoselective strategies are crucial for building libraries of chiral tetrazole derivatives for applications in medicinal chemistry, where the specific 3D orientation of a molecule is often key to its biological function. nih.gov

The traditional synthesis of tetrazoles often involves the [2+3] cycloaddition of nitriles and azides, which can require harsh conditions like high temperatures and the use of potentially hazardous reagents. nih.govnih.gov Emerging research focuses on unconventional activation methods to make these reactions milder, faster, and more efficient.

Detailed Research Findings:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the conversion of nitriles into 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.net This method provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating. organic-chemistry.org

Lewis Acid Catalysis: The use of Lewis acids, such as zinc salts (e.g., ZnBr₂), can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide (B81097). organic-chemistry.orgresearchgate.net This catalytic approach allows the reaction to proceed under milder conditions and can enhance the rate of tetrazole formation. organic-chemistry.org